Methyl 6-(pyrrolidin-1-ylmethyl)picolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-(pyrrolidin-1-ylmethyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)11-6-4-5-10(13-11)9-14-7-2-3-8-14/h4-6H,2-3,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFKWNJUBLEWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 6 Pyrrolidin 1 Ylmethyl Picolinate and Analogues
Direct Synthetic Routes to Methyl 6-(pyrrolidin-1-ylmethyl)picolinate
The direct formation of the title compound is primarily achieved through two key synthetic strategies: the aminomethylation of picolinate (B1231196) esters and reductive amination.
Aminomethylation of Picolinate Esters (e.g., from Methyl 6-(chloromethyl)picolinate and Pyrrolidine)
A primary and straightforward method for synthesizing this compound is through the nucleophilic substitution of a halomethylpicolinate ester with pyrrolidine (B122466). This reaction, a type of aminomethylation, involves the displacement of a halide (typically chloride or bromide) from the benzylic-like position on the pyridine (B92270) ring by the secondary amine, pyrrolidine.
The process typically starts with a precursor such as Methyl 6-(chloromethyl)picolinate chemscene.combldpharm.comsigmaaldrich.com or Methyl 6-(bromomethyl)picolinate sigmaaldrich.com. The reaction proceeds by mixing the halomethylpicolinate with pyrrolidine in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF). A non-nucleophilic base, like potassium carbonate or triethylamine, is often added to neutralize the hydrohalic acid formed as a byproduct, driving the reaction to completion. The reaction is generally conducted at temperatures ranging from ambient to moderate heating.
Table 1: Reaction Parameters for Aminomethylation
| Parameter | Description |
|---|---|
| Substrate | Methyl 6-(chloromethyl)picolinate or Methyl 6-(bromomethyl)picolinate |
| Reagent | Pyrrolidine |
| Solvent | Acetonitrile, DMF, THF |
| Base | K₂CO₃, Et₃N |
| Temperature | Room Temperature to 80 °C |
| Product | this compound |
Reductive Amination Approaches for Pyridylmethylamines
Reductive amination offers an alternative pathway to pyridylmethylamines like the target compound. This method involves the reaction of a pyridine-carboxaldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound, the precursor would be methyl 6-formylpicolinate.
The reaction mechanism involves the initial formation of a hemiaminal intermediate from the aldehyde and pyrrolidine, which then dehydrates to form an iminium ion. This electrophilic iminium ion is subsequently reduced in situ by a hydride-based reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN). Sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of various functional groups. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). This approach is widely used in the synthesis of various pyrrolidine-containing compounds. researchgate.netsci-hub.se
Precursor Synthesis and Intermediate Chemistry
The availability and synthesis of key precursors are critical for the successful production of the target molecule. The primary precursors are the halomethyl-substituted picolinate esters.
Synthesis of Methyl 6-(halomethyl)picolinates (e.g., Methyl 6-(bromomethyl)picolinate)
The synthesis of halomethylpicolinates can be accomplished through several routes, most commonly starting from either methyl 6-methylpicolinate or methyl 6-(hydroxymethyl)picolinate.
From Methyl 6-methylpicolinate : The methyl group can be halogenated via a free-radical pathway. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride affords Methyl 6-(bromomethyl)picolinate.
From Methyl 6-(hydroxymethyl)picolinate : A more common and controlled method involves the conversion of the primary alcohol in Methyl 6-(hydroxymethyl)picolinate nih.gov to a halide. Treatment with thionyl chloride (SOCl₂) in a suitable solvent provides the corresponding Methyl 6-(chloromethyl)picolinate. Similarly, reagents like phosphorus tribromide (PBr₃) can be used to synthesize Methyl 6-(bromomethyl)picolinate.
General methods for preparing various substituted methyl picolinates often start from readily available materials like lutidines or aminopyridines. researchgate.net
Strategies for Pyrrolidine Unit Incorporation in Pyridine Scaffolds
Beyond the direct methods previously discussed, broader strategies exist for incorporating a pyrrolidine ring onto a pyridine scaffold. While direct aminomethylation and reductive amination are most common for the target compound, other advanced methods are notable in medicinal chemistry. These include transition-metal-catalyzed cross-coupling reactions, where a suitably functionalized pyridine (e.g., a halopyridine) is coupled with a pyrrolidine-containing organometallic reagent.
Furthermore, novel synthetic strategies such as the photo-promoted ring contraction of pyridines with silylborane can produce pyrrolidine derivatives. researchgate.netosaka-u.ac.jpnih.gov This skeletal editing approach provides access to complex pyrrolidine structures from abundant pyridine starting materials. researchgate.netosaka-u.ac.jpnih.gov Intramolecular cyclization reactions, including hydroamination and C-H amination, also serve as powerful methods for constructing pyrrolidine skeletons. researchgate.net
Derivatization Strategies for Related Picolinate-Pyrrolidine Systems
The this compound scaffold possesses several reactive sites that allow for further chemical modification or derivatization. These strategies are crucial for creating analogues for structure-activity relationship (SAR) studies in drug discovery.
Ester Hydrolysis and Amidation : The methyl ester group can be readily hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding carboxylic acid, 6-(pyrrolidin-1-ylmethyl)picolinic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives.
Transesterification : The methyl ester can be converted to other esters (e.g., ethyl, tert-butyl) by heating in the presence of the desired alcohol and a suitable catalyst.
Pyridine Ring Functionalization : The pyridine ring itself, being electron-deficient, is generally resistant to electrophilic aromatic substitution. However, it can undergo nucleophilic aromatic substitution if an appropriate leaving group is present at the 4-position. Additionally, N-oxidation of the pyridine nitrogen can alter its reactivity and provide a handle for further functionalization.
Pyrrolidine Ring Modification : While the saturated pyrrolidine ring is generally unreactive, precursors with existing functional groups on the pyrrolidine ring (e.g., hydroxypyrrolidines) could be used in the initial synthesis to introduce diversity.
Functionalization of the Pyridine Ring System
A primary route to this compound involves the introduction of the pyrrolidin-1-ylmethyl group onto a pre-existing methyl picolinate scaffold. This is typically achieved through a two-step process starting with the functionalization of the methyl group at the 6-position of methyl 6-methylpicolinate.
A common strategy is the halogenation of the 6-methyl group to create a more reactive intermediate. For instance, bromination of methyl 6-methylpicolinate can be accomplished using N-bromosuccinimide (NBS) under radical initiation conditions to yield methyl 6-(bromomethyl)picolinate. Similarly, chlorination can be achieved using reagents like sulfuryl chloride.
Once the haloalkyl intermediate is formed, the pyrrolidine moiety is introduced via a nucleophilic substitution reaction. Pyrrolidine, acting as a nucleophile, displaces the halide to form the desired carbon-nitrogen bond. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
| Precursor | Reagent for Halogenation | Intermediate | Reagent for Substitution | Product |
| Methyl 6-methylpicolinate | N-Bromosuccinimide (NBS), AIBN | Methyl 6-(bromomethyl)picolinate | Pyrrolidine, K₂CO₃ | This compound |
| Methyl 6-methylpicolinate | Sulfuryl Chloride (SO₂Cl₂) | Methyl 6-(chloromethyl)picolinate | Pyrrolidine, Et₃N | This compound |
Modifications at the Pyrrolidine Moiety
Modifications to the pyrrolidine ring of this compound can be envisioned to generate a library of analogues. These modifications could involve the introduction of substituents on the pyrrolidine ring itself. One approach is to utilize a pre-functionalized pyrrolidine derivative in the nucleophilic substitution step described previously. For example, reacting methyl 6-(bromomethyl)picolinate with various substituted pyrrolidines would yield a range of analogues.
| Methyl 6-(bromomethyl)picolinate | Substituted Pyrrolidine | Resulting Analogue |
| (R)-2-Methylpyrrolidine | Methyl 6-(((R)-2-methylpyrrolidin-1-yl)methyl)picolinate | |
| (S)-2-Methylpyrrolidine | Methyl 6-(((S)-2-methylpyrrolidin-1-yl)methyl)picolinate | |
| 3-Hydroxypyrrolidine | Methyl 6-((3-hydroxypyrrolidin-1-yl)methyl)picolinate |
Direct functionalization of the pyrrolidine ring after its attachment to the picolinate scaffold presents a more complex synthetic challenge. Methodologies for the α-functionalization of pyrrolidines, such as redox-neutral processes, could potentially be adapted for this purpose, allowing for the introduction of aryl or other groups at the 2-position of the pyrrolidine ring. nih.gov
Ester Group Transformations
The methyl ester group of this compound is amenable to a variety of transformations, providing another avenue for the synthesis of analogues.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-(pyrrolidin-1-ylmethyl)picolinic acid, under either acidic or basic conditions. wikipedia.org Acid-catalyzed hydrolysis is a reversible reaction, typically driven to completion by using an excess of water. youtube.comstudy.com Basic hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt, which is then protonated in a separate workup step to give the carboxylic acid. wikipedia.org
Transesterification: The methyl ester can be converted to other esters through transesterification. wikipedia.org This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess, or the methanol byproduct is removed as it is formed. masterorganicchemistry.com
| Starting Ester | Alcohol | Catalyst | Product Ester |
| This compound | Ethanol | H₂SO₄ (catalytic) | Ethyl 6-(pyrrolidin-1-ylmethyl)picolinate |
| This compound | Isopropanol | NaOiPr (catalytic) | Isopropyl 6-(pyrrolidin-1-ylmethyl)picolinate |
Amidation: The methyl ester can be converted to amides by reaction with primary or secondary amines. nih.gov This transformation typically requires heating and may be catalyzed. Direct amidation of esters can be challenging, but various methods have been developed to facilitate this conversion, including the use of specific coupling agents or catalysts. researchgate.netnih.govmdpi.com
General Synthetic Approaches for Picolinate Esters and Pyrrolidines
The synthesis of this compound and its analogues is also informed by broader advances in the synthesis of the constituent picolinate and pyrrolidine scaffolds.
Recent Advances in Pyridine Synthesis Relevant to Picolinate Scaffolds
The construction of the picolinate scaffold itself has been the subject of extensive research. Modern synthetic methods offer various ways to prepare substituted pyridines that can serve as precursors to picolinate esters. researchgate.netnih.govnih.gov Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for the functionalization of pyridine rings. nih.gov These methods allow for the introduction of various substituents onto the pyridine core, which can then be further elaborated to the desired picolinate structure.
Multicomponent reactions have also emerged as an efficient strategy for the synthesis of highly substituted pyridine derivatives from simple acyclic precursors. bcrcp.ac.in These reactions allow for the rapid construction of molecular complexity in a single step and can be adapted to produce picolinate-like structures.
Innovative Pyrrolidine Ring Construction Methodologies
The pyrrolidine ring is a common motif in natural products and pharmaceuticals, and numerous methods for its synthesis have been developed. acs.orgmdpi.comnih.gov A prominent and versatile approach is the [3+2] cycloaddition reaction. mdpi.comresearchgate.netacs.org This reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form the five-membered pyrrolidine ring. Azomethine ylides are commonly employed as the 1,3-dipole in these reactions.
Recent innovations in this area include the development of catalytic and stereoselective methods for pyrrolidine synthesis, allowing for the preparation of enantiomerically enriched pyrrolidine derivatives. acs.orgacs.org These advanced methodologies provide access to a wide range of substituted pyrrolidines that can be used as building blocks in the synthesis of analogues of this compound.
Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 6 Pyrrolidin 1 Ylmethyl Picolinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the compound's constitution.
The ¹H NMR spectrum of Methyl 6-(pyrrolidin-1-ylmethyl)picolinate provides critical information regarding the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), displays distinct signals for the aromatic protons of the pyridine (B92270) ring, the methylene (B1212753) protons of the pyrrolidine (B122466) and benzylic groups, and the methyl protons of the ester functionality.
The pyridine ring protons typically appear as a set of multiplets in the aromatic region of the spectrum. The proton at the C3 position is expected to be the most downfield, followed by the protons at C4 and C5, with their splitting patterns dictated by their coupling to adjacent protons. A characteristic singlet is observed for the benzylic methylene protons connecting the pyridine ring to the pyrrolidine moiety. The methyl ester group gives rise to a sharp singlet, typically around 3.9 ppm. The pyrrolidine ring protons usually present as two multiplets, corresponding to the alpha and beta methylene groups.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet | 1H | Pyridine-H3 |
| ~7.65 | Triplet | 1H | Pyridine-H4 |
| ~7.45 | Doublet | 1H | Pyridine-H5 |
| ~3.90 | Singlet | 3H | OCH₃ (Ester) |
| ~3.75 | Singlet | 2H | CH₂ (Benzylic) |
| ~2.60 | Multiplet | 4H | Pyrrolidine-CH₂ (alpha) |
| ~1.80 | Multiplet | 4H | Pyrrolidine-CH₂ (beta) |
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, the benzylic methylene carbon, the methyl ester carbon, and the methylene carbons of the pyrrolidine ring.
The carbonyl carbon is the most deshielded, appearing significantly downfield. The pyridine ring carbons resonate in the aromatic region, with their specific shifts influenced by the nitrogen atom and the substituents. The benzylic methylene carbon and the pyrrolidine carbons appear in the aliphatic region of the spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~166.0 | C=O (Ester) |
| ~159.0 | Pyridine-C6 |
| ~148.0 | Pyridine-C2 |
| ~137.0 | Pyridine-C4 |
| ~124.0 | Pyridine-C5 |
| ~123.0 | Pyridine-C3 |
| ~64.0 | CH₂ (Benzylic) |
| ~54.0 | Pyrrolidine-CH₂ (alpha) |
| ~52.5 | OCH₃ (Ester) |
| ~23.5 | Pyrrolidine-CH₂ (beta) |
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For instance, it would show correlations between the adjacent protons on the pyridine ring (H3-H4, H4-H5), confirming their relative positions. It would also show correlations between the alpha and beta protons within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its attached carbon atom. For example, the singlet at ~3.75 ppm would correlate with the benzylic carbon signal at ~64.0 ppm, and the aromatic proton signals would be correlated to their respective pyridine ring carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique provides the final pieces of the structural puzzle by connecting the different fragments of the molecule. Key expected correlations would include the benzylic protons (~3.75 ppm) showing a correlation to the C5 and C6 carbons of the pyridine ring, and the methyl ester protons (~3.90 ppm) correlating to the ester carbonyl carbon (~166.0 ppm) and the C2 carbon of the pyridine ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass of the parent ion, which can be used to determine the elemental formula of the compound. For this compound (C₁₂H₁₆N₂O₂), the expected exact mass can be calculated. Experimental HR-MS analysis would aim to find a molecular ion peak ([M+H]⁺) that matches this calculated value to within a very small tolerance (typically < 5 ppm), thereby confirming the molecular formula.
Table 3: HR-MS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Calculated Exact Mass [M] | 220.1212 |
| Calculated m/z for [M+H]⁺ | 221.1285 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of this compound, LC-MS is primarily used to assess the purity of the compound and to confirm its molecular weight.
The liquid chromatography component separates the target compound from any impurities or starting materials. The eluent from the chromatography column is then introduced into the mass spectrometer, which provides a mass spectrum of the separated components. For a pure sample of this compound, the LC-MS analysis would show a single major peak in the chromatogram, and the corresponding mass spectrum would display a prominent ion at a mass-to-charge ratio (m/z) of 221.1, corresponding to the protonated molecule ([M+H]⁺). This confirms that the compound has the expected molecular weight.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is an indispensable tool in chemical analysis, providing detailed information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, the structural components of a compound can be identified.
Infrared (IR) spectroscopy measures the vibrations of atoms in a molecule and is used to determine the functional groups present. The IR spectrum is a plot of infrared light absorbance (or transmittance) versus frequency or wavenumber. While a specific experimental spectrum for this compound is not detailed in this section, the expected characteristic absorption bands can be inferred from the analysis of related picolinate (B1231196) derivatives.
The key functional groups in this compound are the pyridine ring, the methyl ester group, and the pyrrolidine ring. The vibrational modes associated with these groups give rise to a unique IR spectrum.
Picolinate Moiety: The picolinate structure, a substituted pyridine ring, exhibits characteristic C-H and C=C stretching vibrations. Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹. In a study on copper(II)-picolinate complexes, the C-H stretching vibrations were located at approximately 3053 cm⁻¹. nih.gov The stretching vibrations of the pyridine ring (C=C and C=N bonds) usually appear in the 1600-1400 cm⁻¹ region.
Ester Group (Methyl Picolinate): The methyl ester group is characterized by a strong carbonyl (C=O) stretching absorption. This is one of the most prominent peaks in the IR spectrum of ester-containing compounds. For picolinate derivatives, the asymmetric stretching vibration of the carboxylate group (COO⁻) is observed around 1628 cm⁻¹, while the symmetric stretching mode appears near 1385 cm⁻¹. nih.gov The C-O stretching vibrations of the ester group will also be present, typically in the 1300-1100 cm⁻¹ range.
Pyrrolidine Ring and Methylene Bridge: The pyrrolidine ring and the methylene (-CH₂-) bridge introduce aliphatic C-H stretching and bending vibrations. The C-H stretching vibrations from the saturated rings and the methylene group are expected to appear just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine in the pyrrolidine ring typically absorbs in the 1250-1020 cm⁻¹ region, though it is often weak and can be difficult to distinguish.
The following table summarizes the expected IR absorption bands for this compound based on data from related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
| Pyridine Ring | C-H Stretch | ~3050 | nih.gov |
| C=C, C=N Stretch | 1600-1400 | ||
| Methyl Ester | C=O Stretch (asymmetric) | ~1630 | nih.gov |
| C-O-C Stretch (symmetric) | ~1385 | nih.gov | |
| Pyrrolidine/Methylene | C-H Stretch | <3000 | |
| C-N Stretch | 1250-1020 |
This table is interactive. Click on the headers to sort the data.
X-Ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound is not publicly available, the analysis of closely related picolinate derivatives provides significant insight into the expected structural features. nih.govcolab.ws Single-crystal X-ray diffraction (SXRD) studies on various picolinic acid derivatives reveal that their solid-state structures are influenced by the nature and position of substituents on the pyridine ring. nih.govcolab.ws These substituents can dictate the molecular packing and intermolecular interactions, such as hydrogen bonding and π-stacking. colab.ws
For instance, studies on rhenium(I) picolinic acid complexes have shown how different substituents can lead to variations in the crystal lattice. researchgate.net Similarly, research on other picolinate derivatives has demonstrated that the crystal system can range from monoclinic to triclinic and orthorhombic, depending on the specific molecular structure. mdpi.comspast.org The introduction of different functional groups can lead to the formation of diverse supramolecular architectures through non-covalent interactions. researchgate.net
The general procedure for SXRD analysis involves growing a single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is then used to solve the crystal structure and refine the atomic positions. The data obtained provides precise measurements of bond lengths and angles.
The table below presents crystallographic data for some picolinate derivatives, illustrating the type of information obtained from SXRD studies.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| Picolinic Acid | Monoclinic | P2₁/a or C2/c | Planar pyridine ring, formation of hydrogen-bonded dimers. | mdpi.com |
| 3-Bromopicolinic Acid | Orthorhombic | Pna2₁ | Two molecules in the asymmetric unit with slightly different conformations. | researchgate.net |
| [Pt(Me₂N-pbt)(pic-κN^O)] | Monoclinic | P2₁/n | trans-N,N configuration, formation of 1D infinite chains. | nih.gov |
This table is interactive. Click on the headers to sort the data.
The conformation of a molecule describes the spatial arrangement of its atoms, which can be altered by rotation about single bonds. libretexts.org In the solid state, the conformation of a molecule is fixed within the crystal lattice. SXRD analysis provides a snapshot of this preferred conformation.
For picolinate derivatives, the orientation of the ester group relative to the pyridine ring and the conformation of any flexible side chains are of particular interest. Studies on various picolinic acid derivatives have shown that even small changes in substituents can induce significant conformational changes. nih.govcolab.ws For example, the orientation of a benzyl (B1604629) ring attached to a picolinate core has been observed to range from planar to perpendicular relative to the pyridine ring, depending on other substituents. nih.govcolab.ws
In the case of this compound, key conformational parameters would include:
The dihedral angle between the plane of the pyridine ring and the plane of the methyl ester group.
The torsion angles describing the orientation of the pyrrolidin-1-ylmethyl side chain relative to the pyridine ring.
The puckering of the five-membered pyrrolidine ring.
Theoretical and Computational Chemistry Studies of Methyl 6 Pyrrolidin 1 Ylmethyl Picolinate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For Methyl 6-(pyrrolidin-1-ylmethyl)picolinate, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum energy state is reached. This would provide the optimized molecular structure, including precise bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a detailed electronic structure analysis can be performed. This would include the calculation of:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Electron Density Distribution: This analysis would reveal how electrons are distributed across the molecule, highlighting regions that are electron-rich or electron-deficient.
Mulliken Atomic Charges: These calculations would assign partial charges to each atom in the molecule, providing insight into its polarity and potential sites for electrostatic interactions.
A hypothetical data table for the optimized geometry of this compound would resemble the following:
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (pyrrolidine) | Calculated Value | ||
| N-C (bridge) | Calculated Value | ||
| C-C (pyridine) | Calculated Value | ||
| C-N-C (pyrrolidine) | Calculated Value | ||
| N-C-C (pyridine) | Calculated Value | ||
| C-C-N-C (torsion) |
Molecules with flexible components, such as the pyrrolidine (B122466) ring and the methyl picolinate (B1231196) group in this compound, can exist in multiple spatial arrangements or conformations. A conformational landscape exploration would systematically investigate the different possible conformations and their relative energies. This analysis is vital for understanding the molecule's flexibility and the most probable shapes it adopts under different conditions. The results would typically be presented as a potential energy surface, showing the energy of the molecule as a function of one or more dihedral angles.
DFT is a powerful tool for predicting various spectroscopic properties. For this compound, DFT calculations could predict:
NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), the corresponding NMR chemical shifts can be predicted. These theoretical values are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) and Raman spectrum. This would help in identifying the characteristic vibrational modes of the functional groups present in the molecule.
A predicted NMR data table would look like this:
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C (carbonyl) | Calculated Value | |
| C (pyridine ring) | Calculated Value | Calculated Value |
| C (pyrrolidine ring) | Calculated Value | Calculated Value |
| C (methyl group) | Calculated Value | Calculated Value |
Quantum Chemical Topology and Intermolecular Interaction Analysis
These methods are used to study the interactions between molecules, which are critical for understanding the properties of the compound in its solid state.
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal structure. For this compound, this analysis would require a solved crystal structure. The Hirshfeld surface is a three-dimensional surface that encloses the molecule and is colored according to the nature and proximity of intermolecular contacts.
From the Hirshfeld surface, a 2D "fingerprint plot" is generated, which summarizes all the intermolecular contacts. This plot provides a quantitative breakdown of the different types of interactions, such as:
H···H contacts (typically the most abundant)
C···H contacts
O···H contacts
N···H contacts
This analysis would reveal the dominant forces holding the molecules together in a crystal lattice.
Non-Covalent Interaction (NCI) analysis is a computational technique that helps in visualizing and characterizing weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, both within a molecule and between molecules. The results are typically displayed as colored isosurfaces, where different colors represent different types of interactions (e.g., blue for strong attractive interactions, green for weak van der Waals forces, and red for repulsive interactions). For this compound, NCI analysis would provide a detailed picture of the non-covalent interactions that determine its three-dimensional structure and packing in the solid state.
Advanced Computational Methodologies Applied to Picolinate Esters
In the realm of modern chemistry, computational studies serve as a powerful lens to scrutinize molecular structures, reactivity, and reaction mechanisms at an atomic level of detail. For picolinate esters, including this compound, advanced computational methodologies offer invaluable insights that complement experimental findings. These theoretical investigations are crucial for understanding and predicting the chemical behavior of these compounds, particularly in the context of complex chemical transformations.
Computational Studies of Carboxylate-Assisted C-H Activation Mechanisms within Picolinate Frameworks
The picolinate functional group is a classic directing group in organic synthesis, capable of facilitating the activation of otherwise inert C-H bonds in the presence of a transition metal catalyst. Computational chemistry has been instrumental in elucidating the mechanisms of these transformations. scispace.com A key area of focus has been the carboxylate-assisted C-H activation, where the ester moiety, often in conjunction with an external ligand on the metal center, plays a pivotal role.
Theoretical studies, primarily using Density Functional Theory (DFT), have shed light on the "concerted metalation-deprotonation" (CMD) mechanism, which is a widely accepted pathway for C-H activation involving picolinate-type directing groups. researchgate.net In this mechanism, the cleavage of the C-H bond and the formation of the metal-carbon bond occur in a single, concerted step. The carboxylate group, or another basic ligand, assists in the deprotonation of the C-H bond, thereby lowering the activation energy of the process.
Research has shown that for C-H activation catalyzed by transition metals like palladium(II), ruthenium(II), and copper(II), the picolinate's nitrogen and carbonyl oxygen atoms coordinate to the metal center, forming a stable five- or six-membered metallacycle. rsc.org This pre-coordination brings the targeted C-H bond in close proximity to the metal, a prerequisite for its activation.
Computational models allow for the characterization of the transition state of the CMD step. These calculations reveal a six-membered, boat-like transition state structure where the metal is coordinated to the picolinate nitrogen and carbonyl oxygen, and the assisting carboxylate ligand abstracts a proton from the C-H bond. The energetics of this process can be finely tuned by modifying the electronic properties of the metal center and the ligands. For instance, using carboxylates derived from stronger acids can render the metal atom more electrophilic, which in turn can accelerate the C-H activation step. rsc.org
The table below summarizes key findings from computational studies on carboxylate-assisted C-H activation relevant to picolinate frameworks.
| Parameter | Computational Finding | Significance |
| Mechanism | Predominantly Concerted Metalation-Deprotonation (CMD). researchgate.net | Provides a unified model for understanding the C-H activation step. |
| Transition State | Typically a six-membered, boat-like structure. | Elucidates the geometry required for efficient C-H bond cleavage. |
| Role of Picolinate | Acts as a directing group, pre-coordinating the metal center. | Explains the regioselectivity of the C-H activation. |
| Role of Carboxylate | Functions as an internal base, assisting in proton abstraction. scispace.com | Highlights the importance of the ligand sphere in catalysis. |
| Metal Center | Electronic properties of the metal influence the activation barrier. rsc.org | Allows for the rational design of more efficient catalysts. |
Application of NBO (Natural Bond Orbital) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study the electronic structure of molecules. It provides a localized, intuitive picture of bonding and orbital interactions within a molecule, which is often more chemically intuitive than the delocalized canonical molecular orbitals. For picolinate esters like this compound, NBO analysis can offer deep insights into their chemical properties and reactivity.
NBO analysis partitions the molecular wavefunction into a set of localized orbitals, including bonding orbitals (σ, π), lone pairs (n), and antibonding orbitals (σ, π). The interactions between these orbitals, particularly the delocalization of electron density from a filled donor orbital to an empty acceptor orbital, are quantified using second-order perturbation theory. The energy of these interactions (E(2)) provides a measure of their significance.
In the context of this compound, NBO analysis can be employed to:
Analyze Charge Distribution: Determine the natural atomic charges on each atom, providing a more accurate picture of the charge distribution than other methods like Mulliken population analysis. This is crucial for understanding the electrostatic potential and predicting sites susceptible to nucleophilic or electrophilic attack.
Investigate Hyperconjugative Interactions: Quantify the stabilizing interactions between filled and empty orbitals. For instance, the interaction between the lone pair of the pyridine (B92270) nitrogen and the antibonding orbitals of the adjacent C-C and C-H bonds can be analyzed. Similarly, the delocalization of the lone pairs on the ester oxygen atoms into the π* orbital of the carbonyl group can be quantified.
Understand Bonding: Characterize the nature of the chemical bonds (e.g., ionic vs. covalent character) and identify any deviations from the idealized Lewis structure.
The table below outlines the types of information that can be obtained from an NBO analysis of a picolinate ester.
| NBO Parameter | Information Obtained | Relevance to Reactivity |
| Natural Atomic Charges | Distribution of electron density across the molecule. | Identifies electrophilic and nucleophilic centers. |
| Donor-Acceptor Interactions (E(2)) | Energy of hyperconjugative and stereoelectronic effects. | Explains conformational preferences and the influence of substituents. |
| Natural Hybrid Orbitals | Hybridization of atomic orbitals in bonds. | Provides insight into bonding geometry and bond strengths. |
| Bond Order | The number of chemical bonds between a pair of atoms. | Characterizes the strength and nature (single, double, triple) of bonds. |
By applying NBO analysis, researchers can gain a detailed understanding of the electronic factors that govern the geometry, stability, and reactivity of this compound and other related picolinate esters.
Chemical Reactivity and Mechanistic Investigations Involving Methyl 6 Pyrrolidin 1 Ylmethyl Picolinate
Nucleophilic Reactions at the Pyridine (B92270) Ring
The pyridine ring is generally considered electron-deficient and is therefore susceptible to nucleophilic attack, particularly at the 2- and 4-positions. However, the reactivity is significantly influenced by the nature and position of substituents. In the case of methyl 6-(pyrrolidin-1-ylmethyl)picolinate, the presence of both an electron-withdrawing methyl ester group and an electron-donating pyrrolidinylmethyl group complicates the reactivity profile.
One common strategy to enhance the susceptibility of pyridine rings to nucleophilic attack is through the formation of pyridine N-oxides. almerja.commdpi.comacs.orgscripps.edu Oxidation of the pyridine nitrogen to an N-oxide dramatically alters the electronic distribution within the ring, placing a partial positive charge on the 2- and 4-positions and making them highly activated towards nucleophiles. almerja.comacs.orgscripps.edu For this compound, conversion to the corresponding N-oxide would likely direct nucleophilic attack to the 4-position, as the 2- and 6-positions are already substituted.
Another approach to functionalizing the pyridine ring is through nucleophilic aromatic substitution (SNAr) reactions. This typically requires a good leaving group at the position of attack. While the pyrrolidinylmethyl group is not a good leaving group, synthetic strategies could involve starting from a precursor with a halogen at the 6-position, such as methyl 6-(chloromethyl)picolinate. The reaction of such a precursor with pyrrolidine (B122466) would proceed via a nucleophilic substitution mechanism to yield the target compound. researchgate.net
Reactivity of the Ester Moiety
The methyl ester group of this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. The rate of hydrolysis is influenced by both steric and electronic factors. chemrxiv.orgrsc.org Electron-withdrawing groups on the picolinate (B1231196) ring can increase the electrophilicity of the ester's carbonyl carbon, thereby accelerating the rate of nucleophilic attack by water or hydroxide (B78521) ions. chemrxiv.org
A particularly interesting aspect of the reactivity of this molecule is the potential for intramolecular catalysis of ester hydrolysis. rsc.orglibretexts.orgnih.govnih.gov The pyrrolidinylmethyl group, specifically the nitrogen atom of the pyrrolidine ring, is positioned in proximity to the ester group. This arrangement allows the lone pair of electrons on the nitrogen to act as an intramolecular nucleophile or as a general base catalyst.
In a potential intramolecular catalytic pathway, the pyrrolidine nitrogen could facilitate the hydrolysis of the ester. This phenomenon, known as anchimeric assistance, can significantly enhance the rate of reaction compared to intermolecular catalysis. nih.gov The likelihood and efficiency of such intramolecular catalysis would depend on the conformational flexibility of the molecule and the ability of the pyrrolidinylmethyl group to adopt a conformation that allows for effective interaction with the ester carbonyl.
Kinetic studies on the hydrolysis of related esters, such as phenyl hydrogen maleates, have provided insights into the mechanisms of intramolecular catalysis. nih.gov Such studies often reveal a dependence of the reaction rate on pH, consistent with the involvement of a basic group in the rate-determining step.
Role of the Pyrrolidinylmethyl Group in Reaction Pathways
The pyrrolidinylmethyl group at the 6-position plays a multifaceted role in the chemical reactivity of this compound. Its influence extends to the electronic properties of the pyridine ring, the reactivity of the ester group, and the coordination behavior of the molecule as a ligand.
Steric Effects: The bulkiness of the pyrrolidinylmethyl group can sterically hinder reactions at the adjacent pyridine nitrogen and the ester group. This steric hindrance can affect the rate of N-oxide formation, the coordination of metal ions, and the approach of nucleophiles to the ester carbonyl. nih.gov
Catalytic Role: As discussed in the previous section, the pyrrolidinyl nitrogen can act as an intramolecular catalyst in the hydrolysis of the ester moiety. rsc.orglibretexts.orgnih.govnih.gov This catalytic function is a direct consequence of the group's proximity to the ester and its basic and nucleophilic character.
Directing Group in Synthesis: In synthetic transformations, the pyrrolidinylmethyl group can act as a directing group. For instance, in metal-catalyzed cross-coupling reactions, the nitrogen atom could coordinate to the metal catalyst and direct functionalization to a specific position on the pyridine ring.
Coordination Chemistry of Picolinate-Based Ligands
Picolinate and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. acs.orgresearchgate.net The coordination behavior of this compound is defined by the interplay of its multiple potential donor sites: the pyridine nitrogen, the ester oxygen, and the pyrrolidine nitrogen.
The picolinate moiety itself is a classic bidentate chelating ligand, coordinating to a metal center through the pyridine nitrogen and one of the carboxylate oxygen atoms. acs.org In the case of this compound, the ester group can also participate in coordination. The pyridine nitrogen and the carbonyl oxygen of the ester can form a five-membered chelate ring with a metal ion. This N,O-bidentate coordination mode is common for picolinate-based ligands.
The strength of this chelation is influenced by the electronic properties of the substituents on the pyridine ring. Electron-donating groups, such as the pyrrolidinylmethyl group, can enhance the electron density on the pyridine nitrogen, potentially strengthening its coordination to the metal center.
Picolinate ligands readily form complexes with a variety of transition metals, including but not limited to copper(II), cobalt(II), nickel(II), and zinc(II). researchgate.nettandfonline.com The resulting complexes can exhibit diverse geometries, such as octahedral or tetrahedral, depending on the metal ion, the stoichiometry of the complex, and the presence of other ligands. scirp.org
For instance, cobalt(II) is known to form octahedral complexes with two picolinate ligands and two water molecules. researchgate.net Similarly, copper(II) can form complexes with picolinate ligands, often exhibiting distorted geometries due to the Jahn-Teller effect. The specific structure of a metal complex with this compound would depend on whether the ligand acts as a bidentate or tridentate donor.
Table 1: Examples of Transition Metal Complexes with Picolinate-Type Ligands
| Metal Ion | Ligand | Coordination Geometry | Reference |
| Cobalt(II) | Picolinate | Octahedral | researchgate.net |
| Copper(II) | Picolinate | Distorted Octahedral | chemijournal.com |
| Zinc(II) | N-6-[(4-pyridylamino)carbonyl]-pyridine-2-carboxylic acid methyl ester | Tetrahedral | tandfonline.com |
| Nickel(II) | 6-Methylpicolinate | Octahedral/Tetrahedral | researchgate.net |
| Chromium(III) | 5-Aminomethyl- mdpi.comaneN4 | Octahedral | scirp.org |
This table presents a selection of coordination complexes with ligands structurally related to this compound to illustrate common coordination patterns.
The pyrrolidinylmethyl group introduces a third potential coordination site, the pyrrolidine nitrogen. This allows this compound to act as a tridentate N,N',O-ligand, forming two five-membered chelate rings with a metal ion. This tridentate coordination mode can lead to the formation of highly stable metal complexes.
The electronic properties of the pyrrolidine group, being an alkylamine, make the nitrogen a strong sigma-donor. This can affect the electronic properties of the resulting metal complex, influencing its redox potential and reactivity. Studies on related ligands with aminoalkyl substituents have shown that the nature of the amine can fine-tune the properties of the metal center. scirp.org
Lack of Available Data for this compound
Following a comprehensive search of available scientific literature, no specific studies detailing the reaction kinetics or thermodynamics of the chemical compound This compound were found. Consequently, the requested article section, "5.5. Studies on Reaction Kinetics and Thermodynamics," including detailed research findings and data tables, cannot be generated.
The performed searches for information on the synthesis, reactivity, and analytical data for this specific compound did not yield any relevant results containing the necessary experimental data for a discussion on its kinetic and thermodynamic properties. While general information on related compounds, such as picolinate derivatives, is available, this information does not meet the strict requirement of focusing solely on this compound.
Therefore, the creation of an article with the specified content and structure is not possible at this time due to the absence of published research on the topic.
Applications of Methyl 6 Pyrrolidin 1 Ylmethyl Picolinate in Advanced Organic Synthesis
As a Synthetic Building Block for Complex Molecules
Methyl 6-(pyrrolidin-1-ylmethyl)picolinate, a substituted pyridine (B92270) derivative, serves as a valuable scaffold in the synthesis of more intricate chemical entities. Its inherent structural features—a pyridine ring, a methyl ester group, and a pyrrolidinomethyl substituent—provide multiple reactive sites for further chemical transformations.
Incorporation into Novel Heterocyclic Systems
The unique arrangement of functional groups in this compound makes it an attractive starting material for the generation of novel heterocyclic frameworks. The nitrogen atom of the pyridine ring and the exocyclic pyrrolidine (B122466) nitrogen can act as nucleophilic centers, while the methyl ester provides a site for amidation or reduction to an alcohol, which can then be used in further cyclization reactions. Research has shown that related picolinic acid derivatives can be utilized in the synthesis of complex heterocyclic structures, suggesting a similar potential for this compound.
Precursor for Advanced Functionalized Pyridine Derivatives
The modification of the core structure of this compound allows for the creation of a diverse library of advanced pyridine derivatives. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted into a variety of amides, esters, or other functional groups. For instance, the synthesis of 6-(Pyrrolidin-1-ylmethyl)picolinic acid dihydrochloride (B599025) from related precursors highlights the utility of this structural motif in generating functionalized picolinic acids. bldpharm.com These derivatives are of interest in medicinal chemistry and materials science due to the prevalence of the pyridine core in many biologically active compounds and functional materials.
Role in Catalysis
The presence of multiple nitrogen atoms capable of coordinating to metal centers suggests that this compound and its derivatives can play a significant role in catalysis.
As a Ligand in Organometallic Catalysis
Picolinate-based structures are well-known for their ability to act as effective ligands in a variety of organometallic reactions. The bidentate nature of the picolinate (B1231196) moiety, involving the pyridine nitrogen and the carboxylate group (or its ester derivative), allows for the formation of stable complexes with a range of transition metals. These complexes can exhibit catalytic activity in cross-coupling reactions, oxidations, and other important organic transformations. While specific studies on this compound as a ligand are not extensively documented, the broader class of picolinamide (B142947) ligands has been shown to be effective in copper-catalyzed aryl ether formation. Current time information in हिसार डिवीजन, IN. The pyrrolidinylmethyl substituent can further modulate the steric and electronic properties of the resulting metal complex, potentially influencing its catalytic efficacy and selectivity.
As an Organocatalyst or Component in Organocatalytic Systems
The pyrrolidine substructure within this compound is reminiscent of proline, a cornerstone of organocatalysis. Proline and its derivatives are known to catalyze a wide array of asymmetric reactions by forming transient enamines or iminium ions with carbonyl compounds. Although direct catalytic applications of this compound have yet to be extensively explored, its structural similarity to known organocatalysts suggests a potential role in this area. The combination of the pyrrolidine motif with the pyridine framework could lead to the development of novel bifunctional organocatalysts.
Future Perspectives and Emerging Research Avenues
Development of Green and Sustainable Synthetic Routes for Substituted Picolinates
The chemical industry's shift towards more environmentally benign processes has spurred significant research into green and sustainable synthetic methodologies. For substituted picolinates, future efforts will likely concentrate on several key areas to minimize environmental impact and enhance efficiency.
One promising avenue is the advancement of multi-component reactions (MCRs) . These reactions, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical and can reduce waste by minimizing intermediate purification steps. The synthesis of picolinate (B1231196) and picolinic acid derivatives has been successfully achieved through multi-component reactions, sometimes utilizing novel heterogeneous catalysts. researchgate.netresearchgate.net Future research could focus on designing MCRs that directly yield complex picolinates like Methyl 6-(pyrrolidin-1-ylmethyl)picolinate from simple, readily available precursors.
The use of green solvents and catalysts is another critical area. Ethanol, for instance, has been used as a green reaction medium for the synthesis of pyridine (B92270) derivatives. researchgate.net The development of reusable, heterogeneous catalysts, such as metal-organic frameworks (MOFs), presents a sustainable alternative to traditional homogeneous catalysts. researchgate.netresearchgate.netnih.gov For example, a Zr-MOF, UiO-66(Zr)-N(CH2PO3H2)2, has been employed as a heterogeneous catalyst for the synthesis of picolinate derivatives at ambient temperature. researchgate.netresearchgate.net Exploring the use of such catalysts for the synthesis of the target molecule could lead to more sustainable production methods. A one-step hydrothermal synthesis process for chromium picolinate has been described as a green production method with low environmental pollution. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, lower energy consumption, and higher yields compared to conventional heating methods. acs.orgnih.govyoutube.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridine derivatives. acs.orgnih.govresearchgate.netbeilstein-journals.org Investigating microwave-assisted protocols for the synthesis and functionalization of picolinates could offer a more efficient and sustainable route to compounds like this compound.
Biocatalysis offers another frontier for the green synthesis of picolinates. digitellinc.com While the application of enzymes in the synthesis of complex macrolides is more established, the exploration of biocatalytic methods for the production of functionalized pyridines is a growing area of interest. digitellinc.comslideshare.net Future research may identify or engineer enzymes capable of catalyzing the specific transformations needed to construct the target molecule, offering a highly selective and environmentally friendly synthetic route.
| Green Synthesis Approach | Potential Benefits for Picolinate Synthesis |
| Multi-component Reactions | Increased atom economy, reduced waste, simplified procedures. |
| Green Solvents (e.g., ethanol) | Reduced environmental impact and toxicity. |
| Heterogeneous Catalysts (e.g., MOFs) | Reusability, ease of separation, improved sustainability. |
| Microwave-Assisted Synthesis | Faster reaction times, lower energy consumption, potentially higher yields. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The picolinate scaffold is a versatile platform for a variety of chemical transformations. Future research will likely uncover novel reactivity patterns and unprecedented transformations, expanding the synthetic utility of compounds like this compound.
The picolinate ester functionality itself is a key reactive site. Its hydrolysis to the corresponding carboxylic acid is a fundamental transformation. nih.gov Beyond this, the ester can be converted to other functional groups. For instance, the synthesis of picolinamides can be achieved from picolinic acids, which are readily obtained from their esters. researchgate.netacs.org This transformation opens the door to a wide range of amide derivatives with potential applications in medicinal chemistry and materials science. Picolinamide (B142947) ligands have been shown to be effective in nickel-catalyzed reductive cross-coupling reactions. organic-chemistry.org
The pyridine ring offers multiple sites for functionalization. The inherent electronic properties of the pyridine ring can be exploited for various reactions. Palladium-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid with aryl and heteroaryl bromides have been successfully used for C-C bond formation. researchgate.net This indicates that the carboxylate group can be used as a handle for further functionalization of the pyridine ring. The development of new catalytic systems could enable even more diverse and selective functionalization of the picolinate ring system.
Recent advances in the reactions of cyclic carbynes have shown unprecedented transformations, including oxygenation of metal-carbon triple bonds. researchgate.net While not directly involving picolinates, this highlights the potential for discovering entirely new reaction pathways with related heterocyclic systems. The synthesis of novel pyridine-carboxylates as inhibitors of human enzymes demonstrates the ongoing efforts to functionalize the pyridine ring for biological applications. digitellinc.comacs.org
The development of methods for the direct C-H functionalization of pyridines is a particularly active area of research. While challenging, this approach offers a highly atom-economical way to introduce new substituents. The picolinate moiety itself, or derivatives thereof, could potentially act as a directing group to guide C-H activation at specific positions on the pyridine ring.
Advanced Materials Science Applications Based on Picolinate Scaffolds
The unique coordination properties of the picolinate moiety make it an excellent building block for advanced materials. Picolinate ligands, which act as chelating agents, are widely used in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.netacs.orgdigitellinc.comacs.orgnih.gov
Luminescent Materials and Sensors: Lanthanoid picolinate-based coordination polymers have shown significant promise as luminescent materials. researchgate.netacs.orgorganic-chemistry.org These materials can exhibit strong luminescence and have been used for the selective detection of nitroaromatic compounds and metal ions like Fe³⁺ in aqueous solutions through luminescence quenching. researchgate.netacs.org The picolinate ligand can act as a photosensitizer, transferring absorbed energy to the lanthanide cation, which enhances the luminescence. acs.org Future research could explore the incorporation of this compound into such frameworks. The pyrrolidinylmethyl group could influence the packing of the coordination polymer and its interaction with analytes, potentially leading to sensors with enhanced selectivity or sensitivity. Hybrid luminescent materials have also been created by grafting terbium picolinate complexes onto kaolinite. nih.gov
Metal-Organic Frameworks (MOFs): Picolinate and its derivatives are valuable linkers for the synthesis of MOFs. researchgate.netdigitellinc.comacs.orgnih.gov These materials possess high porosity and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. The introduction of the pyrrolidinylmethyl group in a picolinate-based linker could introduce additional functionality within the pores of the MOF, such as basic sites that could be catalytically active or could enhance the selective adsorption of certain molecules.
Surface Modification and Functionalization: Picolinate ligands have been used for the surface passivation of lead halide perovskite nanocrystals, which are promising materials for optoelectronic applications. researchgate.net The strong coordination of the picolinate ligand to the surface can improve the stability of the nanocrystals. The pyrrolidinylmethyl group in the target compound could offer a secondary point of interaction or a site for further functionalization on the surface of such nanomaterials. Additionally, picolinate derivatives have been studied for their binding modes on TiO₂ surfaces, which is relevant for applications in dye-sensitized solar cells. acs.org
| Material Type | Application | Potential Role of this compound |
| Coordination Polymers | Luminescent sensors, catalysis | Modulate packing, influence analyte interaction, introduce functional sites. |
| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis | Introduce basic sites, modify pore environment, enhance selectivity. |
| Perovskite Nanocrystals | Optoelectronics | Act as a surface passivating ligand, provide sites for further functionalization. |
| Dye-Sensitized Solar Cells | Energy conversion | Influence binding to semiconductor surfaces, affect charge transfer properties. |
Integration with Machine Learning for Property Prediction and Reaction Design in Picolinate Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. researchgate.netresearchgate.netnih.govbeilstein-journals.orgdigitellinc.comslideshare.netnih.govacs.org These computational tools can accelerate the discovery and development of new molecules and materials by predicting properties, optimizing reaction conditions, and even planning synthetic routes.
Property Prediction: Machine learning models are increasingly used to predict the physicochemical and biological properties of molecules. researchgate.netnih.govyoutube.comorganic-chemistry.orgnih.govnih.gov For picolinate chemistry, ML models could be trained on existing data to predict properties such as solubility, bioactivity, or the performance of picolinate-based materials. Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can establish correlations between the chemical structure of picolinate derivatives and their biological activity, aiding in the design of new drug candidates. researchgate.netresearchgate.net For a compound like this compound, ML could predict its potential biological targets or its suitability for specific material applications.
The development of a comprehensive database of picolinate derivatives and their associated properties would be crucial for the successful application of machine learning in this area. This data could be used to train robust models for both property prediction and reaction design, significantly accelerating the pace of research and discovery in picolinate chemistry.
Unexplored Stereochemical Aspects of the Pyrrolidinylmethyl Moiety
The presence of a pyrrolidine (B122466) ring in this compound introduces a chiral center at the 2-position of the pyrrolidine. This means the compound can exist as a pair of enantiomers, which may exhibit different biological activities and pharmacological profiles. acs.orgnih.gov The stereochemistry of this moiety is a largely unexplored aspect of this specific compound.
Stereoisomers and Biological Activity: It is well-established that different enantiomers of a chiral drug can have vastly different effects in a biological system. researchgate.netnih.gov For N-substituted pyrrolidines, the stereochemistry at the 2-position of the pyrrolidine ring has been shown to be a critical determinant of their biological activity. acs.org Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound could reveal stereospecific interactions with biological targets.
Asymmetric Synthesis: The development of methods for the asymmetric synthesis of substituted pyrrolidines is a key area of research. nih.govorganic-chemistry.orgnih.govacs.org Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of substituted pyrrolidines. nih.govacs.org Future research could focus on adapting these methods to synthesize the enantiomerically pure forms of this compound. This would enable a detailed investigation of the stereochemical requirements for its potential biological activities.
Chiral Separation: In cases where asymmetric synthesis is not readily achievable, the separation of enantiomers from a racemic mixture is necessary. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common technique for chiral separation. researchgate.netdigitellinc.comnih.gov Methods have been developed for the chiral separation of proline derivatives, which share the pyrrolidine core. digitellinc.comnih.gov These methods could be adapted for the separation of the enantiomers of this compound, allowing for their individual characterization and testing.
New Methodologies for Pyridine Functionalization using Picolinate Derivatives
The picolinate moiety can serve as a valuable handle for the functionalization of the pyridine ring. Future research is expected to leverage the unique reactivity of picolinate derivatives to develop novel methodologies for constructing complex pyridine-based molecules.
Decarboxylative Functionalization: A significant area of emerging research is the use of carboxylic acids as precursors for functionalization via decarboxylation . nih.govresearchgate.netacs.orgnih.gov The picolinate ester can be easily hydrolyzed to the corresponding picolinic acid, which can then undergo decarboxylative coupling reactions. This strategy has been used for the arylation of the pyridine ring. organic-chemistry.org Ruthenium-catalyzed decarboxylative direct 2-pyridination of α,β-unsaturated carboxylic acids has also been reported. acs.org This suggests that the picolinate group can be used as a traceless directing group or a precursor to a reactive intermediate that enables functionalization at other positions of the pyridine ring.
Picolinate as a Directing Group: The nitrogen atom and the carboxylate group of the picolinate moiety can act as a bidentate directing group in metal-catalyzed C-H activation reactions. acs.orgnih.govresearchgate.netresearchgate.net This can allow for the selective functionalization of the pyridine ring at positions that are otherwise difficult to access. For example, picolinamide, derived from picolinic acid, is a well-known directing group for ortho-C-H functionalization. nih.gov Exploring the directing group potential of the picolinate ester itself or its derivatives could lead to new and efficient methods for pyridine functionalization. The electronic properties of the pyridine ring can be tuned by substituents, which in turn affects its reactivity in such transformations. digitellinc.comnih.govrsc.org
Ring Remodeling and Construction: More advanced strategies could involve the remodeling of the pyridine ring itself, using the picolinate group to facilitate ring-opening and subsequent ring-closing reactions to form new heterocyclic systems. While this is a more speculative area, the development of novel catalytic systems could make such transformations feasible. The synthesis of substituted pyridines from simpler precursors is an ongoing challenge, and methods that utilize readily available picolinate derivatives would be highly valuable. researchgate.netresearchgate.netresearchgate.netorganic-chemistry.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
